Superior Potency at GABA_A α4β1δ Receptors vs. Parent Scaffold DS2
In a series of imidazo[1,2-a]pyridine DS2 analogues, the 5-methyl substituted derivative (compound 30) demonstrated a 6- to 16-fold increase in potency compared to the parent compound DS2 at the α4β1δ GABA_A receptor subtype. This study highlights the critical role of the 5-methyl substituent, a key feature of the target compound, in enhancing δ-selectivity [1].
| Evidence Dimension | Potency as a positive allosteric modulator (PAM) at human α4β1δ GABA_A receptors |
|---|---|
| Target Compound Data | Compound 30 (5-methyl DS2 analogue): EC50 in the mid-high nanomolar range; ~6-16x more potent than DS2 |
| Comparator Or Baseline | DS2 (unsubstituted imidazo[1,2-a]pyridine parent scaffold) |
| Quantified Difference | 6- to 16-fold increase in potency for the 5-methyl analogue over DS2 |
| Conditions | Fluorescence-based fluorometric imaging plate reader (FLIPR) membrane potential assay in HEK293 cells stably expressing human α4β1δ GABA_A receptors |
Why This Matters
This provides direct quantitative evidence that the 5-methyl substitution on the imidazo[1,2-a]pyridine core, which is present in the target compound, confers a significant and measurable advantage in potency for a therapeutically relevant CNS target.
- [1] Rostrup, F., et al. 'Structural Determinants for the Mode of Action of Imidazopyridine DS2 at δ-Containing γ-Aminobutyric Acid Type A Receptors.' Journal of Medicinal Chemistry, 2021, 64(8), 4730-4743. View Source
